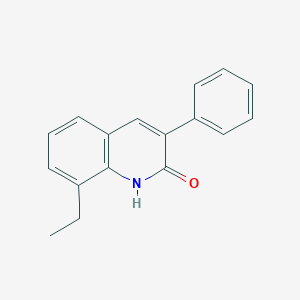

8-Ethyl-2-hydroxy-3-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. anjs.edu.iqmdpi.com Its rigid structure and the presence of a nitrogen atom make it a versatile pharmacophore, capable of engaging in various biological interactions. researchgate.net This "privileged structure" is present in numerous approved drugs and is a frequent starting point in drug discovery and development. researchgate.net The chemical versatility of the quinoline ring allows for substitutions at multiple positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), which can modulate its physical, chemical, and pharmacological properties. rsc.org

Researchers have extensively modified the quinoline nucleus to develop agents with a wide array of therapeutic applications, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral activities. researchgate.netnih.gov For instance, certain quinoline-based compounds have been investigated as topoisomerase and kinase inhibitors in anticancer therapy. nih.gov The ability to fine-tune the scaffold's properties through established synthetic pathways ensures that quinoline derivatives remain a prominent and impactful area of modern chemical and medicinal research. researchgate.net

Academic Perspectives on 2-Hydroxyquinoline (B72897) Derivatives

Within the broad family of quinolines, 2-hydroxyquinoline derivatives, which can exist in tautomeric equilibrium with 2-quinolones, represent a particularly significant subclass. These compounds are noted for their diverse biological activities. Research has demonstrated that the 2-hydroxyquinoline scaffold is a key feature in compounds with potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. anjs.edu.iq

Synthetic chemists have developed various methods for accessing these structures. One notable approach involves the one-pot synthesis from O-nitrobenzaldehyde and a substituted acetate (B1210297), catalyzed by iron, which offers a mild and efficient route to 2-hydroxy-3-phenylquinoline derivatives. ikm.org.my The substitution pattern on the quinoline core significantly influences the biological effect. For example, studies on 2-phenylquinolone derivatives have shown that they can induce cell cycle arrest, highlighting their potential in oncology research. researchgate.net The ongoing exploration of new synthetic routes and the biological evaluation of novel 2-hydroxyquinoline derivatives continue to be active areas of academic inquiry.

Contextualization of 8-Ethyl-2-hydroxy-3-phenylquinoline within Advanced Quinoline Research

Specific research data for the compound This compound is not extensively available in the reviewed scientific literature, suggesting it may be a novel compound or one that has not been the subject of widespread investigation. However, we can infer its potential scientific context by examining its structural components: an 8-ethyl group, a 2-hydroxy group, and a 3-phenyl group on the quinoline framework.

The 2-Hydroxy-3-Phenylquinoline Core: Research on 2-hydroxy-3-phenylquinoline derivatives has identified them as having potential applications in cancer research. researchgate.netikm.org.my The phenyl group at the C-3 position is a key structural feature in these studies.

The 8-Ethyl Substitution: Modifications at the C-8 position of the quinoline ring are known to influence the compound's properties. For example, in the context of other quinoline derivatives, substitutions at this position can affect antibacterial or antiviral activity. mdpi.comrsc.org The introduction of an ethyl group, as seen in related 7-ethyl-4-methyl-2-quinolone derivatives, is a common strategy in the synthesis of new quinolone-based compounds. anjs.edu.iqresearchgate.net

Given the established research into its constituent parts, this compound represents a logical target for synthesis and investigation within programs aimed at discovering novel bioactive agents. Its structure combines the known biological relevance of the 2-hydroxy-3-phenylquinoline core with an 8-position substituent that could further modulate its chemical properties and biological activity. Future research would be necessary to synthesize and characterize this specific compound and to explore its potential applications, for instance, in anticancer or antimicrobial screening programs.

Compound Data

Structure

3D Structure

Properties

CAS No. |

1031928-49-0 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

8-ethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-2-12-9-6-10-14-11-15(17(19)18-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |

InChI Key |

VHDBOIIKLLWNKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 8-Ethyl-2-hydroxy-3-phenylquinoline would be expected to display distinct signals corresponding to each unique proton environment. The integration of these signals reflects the number of protons in each environment, while their splitting patterns (multiplicity) reveal neighboring proton-proton (H-H) couplings. The chemical shifts are heavily influenced by the electron-donating or withdrawing nature of adjacent functional groups. For instance, the hydroxyl proton (-OH) is typically observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The aromatic protons on the quinoline (B57606) and phenyl rings would appear in the downfield region (typically 6.5-8.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. The carbonyl-like carbon at the C2 position, influenced by the adjacent hydroxyl group (in its tautomeric 2-quinolone form), would be expected to have a significant downfield shift.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆) Note: This data is illustrative and based on structurally similar compounds.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Multiplicity | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-OH | ~11.5 | br s | - |

| C4 | ~7.90 | s | ~138.0 |

| C5 | ~7.50 | d | ~122.0 |

| C6 | ~7.20 | t | ~128.0 |

| C7 | ~7.40 | d | ~126.0 |

| 8-CH₂CH₃ | ~2.90 | q | ~25.0 |

| 8-CH₂CH₃ | ~1.30 | t | ~14.0 |

| Phenyl C2'/C6' | ~7.45 | d | ~129.5 |

| Phenyl C3'/C5' | ~7.35 | t | ~128.5 |

| Phenyl C4' | ~7.25 | t | ~127.0 |

| C2 | - | - | ~162.0 |

| C3 | - | - | ~125.0 |

| C8 | - | - | ~135.0 |

| C8a | - | - | ~139.0 |

| C4a | - | - | ~116.0 |

| Phenyl C1' | - | - | ~136.0 |

To unambiguously assign these signals, 2D NMR experiments are essential.

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would reveal correlations between the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons, as well as couplings between adjacent protons on the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming the C-H framework of the molecule. For example, it would show a cross-peak connecting the proton signal at ~2.90 ppm with the carbon signal at ~25.0 ppm, assigning them to the ethyl methylene group.

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for this compound would be expected to show characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, potentially involved in hydrogen bonding. The C=O stretch of the tautomeric quinolone form would likely appear as a strong band around 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | 1670 - 1650 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1200 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic rings (C=C stretching) and the carbon backbone, which often give strong Raman signals. The symmetric stretching of the phenyl ring would be a prominent feature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, the neutral molecular formula is C₁₇H₁₅NO. The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculation of Exact Mass:

17 x Carbon (12.00000) = 204.00000

15 x Hydrogen (1.00783) = 15.11745

1 x Nitrogen (14.00307) = 14.00307

1 x Oxygen (15.99491) = 15.99491

Total Exact Mass = 249.11543 u

An HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally measured m/z value for [C₁₇H₁₆NO]⁺ would be expected to be approximately 250.1232, which is highly consistent with the calculated value. A measured mass that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₁₇H₁₅NO.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis spectroscopic data for this compound has been reported.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations can provide valuable information about the geometry, stability, and electronic properties of 8-Ethyl-2-hydroxy-3-phenylquinoline.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.74 |

This is a representative table based on data for related quinoline (B57606) derivatives and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

In the case of this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the quinoline core, indicating these as sites for potential electrophilic interaction. The phenyl and ethyl substituents would likely exhibit more neutral or slightly positive potential. DFT calculations are instrumental in generating these maps, providing a visual representation of the molecule's electronic landscape.

Spectroscopic Property Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and aid in the interpretation of the experimental results. For a series of quinoline derivatives, TD-DFT calculations have been successfully employed to predict their absorption spectra researchgate.netnih.gov.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility, dynamic behavior, and interactions of a molecule in a given environment (e.g., in solution or bound to a protein).

For this compound, an MD simulation could reveal the preferred conformations of the ethyl and phenyl groups relative to the quinoline core. It could also provide insights into the molecule's flexibility and how it might interact with its surroundings. Studies on other quinoline derivatives have utilized MD simulations to investigate their stability and interactions within biological systems, such as the active site of an enzyme nih.govresearchgate.netnih.govmdpi.com. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and binding.

In Silico Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking could be used to explore its potential as an inhibitor of a particular enzyme or a ligand for a specific receptor. The process involves placing the 3D structure of the quinoline derivative into the binding site of a target protein and calculating the binding energy for different orientations and conformations. The results of a docking study can identify plausible binding poses and highlight key interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that contribute to the binding affinity. Numerous studies have employed molecular docking to investigate the potential biological targets of various quinoline derivatives rsc.orgnih.govresearchgate.net.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.5 | Lys72, Glu91, Asp184 |

| Example Protease | -7.9 | His41, Cys145, Met165 |

This is a representative table based on docking studies of related quinoline derivatives and is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of quinoline derivatives, including this compound, would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their experimentally determined biological activity. The resulting QSAR model could then be used to guide the design of new quinoline derivatives with improved potency or other desired properties. QSAR models have been successfully developed for various classes of quinoline derivatives to understand the structural requirements for their biological activities nih.govbiointerfaceresearch.comresearchgate.netnih.gov.

Thermodynamic Properties and Phase Transition Assessments

The thermodynamic properties of a compound, including its enthalpy, entropy, and Gibbs free energy, are crucial for understanding its stability, and predicting its behavior under various conditions. Phase transitions, such as melting and boiling points, are also governed by these properties. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these parameters.

For quinoline derivatives, thermochemical characteristics are important for determining the quality and stability of materials, including pharmaceuticals. Studies on compounds like 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline have determined their phase transition thermodynamic properties, such as the enthalpy of sublimation or vaporization. researchgate.net These values are critical for understanding the transition from a crystalline or liquid state to a gas phase.

For instance, the evaporation and sublimation enthalpies for 2-phenylquinoline have been determined, providing a benchmark for understanding the energetic requirements of its phase changes. The Gibbs free energy of phase transition is a key indicator of the spontaneity of such processes. For 2-phenylquinoline, a Gibbs energy of 44.3 ± 0.04 kJ·mol⁻¹ has been reported for its transition from a crystalline state to the gas phase, indicating it has a stable crystalline form.

While specific experimental or calculated thermodynamic data for this compound are not readily found, a similar computational approach could be applied. DFT calculations would likely be used to optimize the molecular geometry and predict thermodynamic properties. The presence of the ethyl and hydroxyl groups would be expected to influence intermolecular interactions, and thus the phase transition temperatures and enthalpies, compared to simpler quinolines. The hydroxyl group, in particular, can participate in hydrogen bonding, which would significantly affect the compound's boiling point and solubility.

Below is a table of experimentally determined thermodynamic properties for related quinoline derivatives, which can serve as a reference for the expected values for this compound.

| Compound | Enthalpy of Vaporization (kJ·mol⁻¹) | Enthalpy of Sublimation (kJ·mol⁻¹) | Gibbs Free Energy of Phase Transition (kJ·mol⁻¹) |

| 2-Methylquinoline | 65.25 ± 0.13 | - | - |

| 2-Chloroquinoline | - | - | - |

| 2-Phenylquinoline | - | 110.1 ± 0.1 | 44.3 ± 0.04 |

This table is based on data for related quinoline compounds and is for illustrative purposes. The values for this compound would need to be determined through specific experimental or computational studies.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like quinolines. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

The synthesis of quinoline derivatives can be achieved through various methods, including three-component coupling reactions. scielo.brresearchgate.net The mechanism for such reactions generally involves several steps, such as the formation of an imine, followed by a cyclization and subsequent oxidation to yield the aromatic quinoline core. scielo.br Computational studies, often using DFT, can model each of these steps to determine the most energetically favorable pathway.

For 2-hydroxyquinoline (B72897) systems, a key aspect that can be studied computationally is tautomerism. The 2-hydroxyquinoline form can exist in equilibrium with its keto tautomer, 2-quinolone. DFT calculations have been used to investigate the keto-enol tautomerism in various substituted quinolines, determining the relative stability of the different forms in both the gas phase and in solution. nih.govresearchgate.netscirp.org These studies often find that the keto form is thermodynamically more stable. nih.govscirp.org For this compound, theoretical calculations could predict the position of this equilibrium and the energy barrier for interconversion between the tautomers.

Furthermore, computational chemistry can be used to investigate the reactivity of the molecule. By calculating molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for designing new synthetic routes and for understanding the molecule's potential interactions with biological targets.

Investigation of Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring is susceptible to electrophilic aromatic substitution. In acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the pyridine (B92270) ring, directing electrophilic attack to the benzene (B151609) ring, primarily at positions 5 and 8. stackexchange.com However, the presence of the activating hydroxyl (quinolone) and ethyl groups complicates this pattern. The 2-quinolone system is electron-rich, and electrophilic substitution is a key reaction.

Nitration: The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitroquinoline. stackexchange.comresearchgate.net For 8-Ethyl-2-hydroxy-3-phenylquinoline, the directing effects of the substituents must be considered. The powerful activating and ortho-, para-directing effect of the hydroxyl/quinolone oxygen would likely direct incoming electrophiles to positions on the carbocyclic ring. Given that the 8-position is blocked by the ethyl group, nitration would be expected to occur at the C5 or C7 positions. Nitration may also occur at the C6 position. For instance, nitration of 2-hydroxypyridine (B17775) can yield 2-hydroxy-3-nitropyridine. google.com

Halogenation: The halogenation of 8-substituted quinolines has been shown to be highly regioselective. Metal-free halogenation protocols using trihaloisocyanuric acids can achieve exclusive C5-halogenation on a variety of 8-substituted quinolines. rsc.orgrsc.orgresearchgate.net This suggests that direct chlorination or bromination of this compound would likely yield the corresponding 5-halo derivative.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-Ethyl-2-hydroxy-5-nitro-3-phenylquinoline and/or 8-Ethyl-2-hydroxy-7-nitro-3-phenylquinoline |

| Bromination | Br₂, FeBr₃ or NBS | 5-Bromo-8-ethyl-2-hydroxy-3-phenylquinoline |

| Chlorination | Cl₂, FeCl₃ or NCS | 5-Chloro-8-ethyl-2-hydroxy-3-phenylquinoline |

Nucleophilic Substitution Reactions on the Quinoline Nucleus

Direct nucleophilic substitution of hydrogen on the quinoline ring is generally challenging but can be achieved under specific conditions, such as the Chichibabin reaction, which introduces an amino group at the C2 or C4 position. wikipedia.orgresearchgate.netmyttex.netslideshare.net For the title compound, the C2 position is already substituted by the hydroxyl group. Therefore, a direct Chichibabin-type amination is unlikely at this position.

However, nucleophilic substitution becomes a highly viable pathway if a leaving group is first introduced onto the ring. A common strategy involves the conversion of the 2-hydroxyl group into a 2-chloro group (see section 5.3), which is a good leaving group. This 2-chloro derivative can then react with various nucleophiles. Similarly, if a chloro group is introduced at the C4 position, it can be readily displaced by nucleophiles like amines, thiols, or azide (B81097) ions. mdpi.comresearchgate.netresearchgate.net

| Starting Material | Nucleophile | Reagents/Conditions | Product |

| 2-Chloro-8-ethyl-3-phenylquinoline | Amines (R-NH₂) | Heat, solvent (e.g., DMF) | 2-(Alkyl/Arylamino)-8-ethyl-3-phenylquinoline |

| 2-Chloro-8-ethyl-3-phenylquinoline | Azide (N₃⁻) | NaN₃, DMF | 2-Azido-8-ethyl-3-phenylquinoline |

| 2-Chloro-8-ethyl-3-phenylquinoline | Thiolates (RS⁻) | RSH, Base | 8-Ethyl-2-(alkyl/arylthio)-3-phenylquinoline |

Transformations and Functional Group Interconversions of the 2-Hydroxyl Group

The 2-hydroxyl group is a key site for derivatization, primarily through its tautomeric quinolone form.

Conversion to 2-Chloroquinoline: A pivotal transformation is the reaction with phosphorus oxychloride (POCl₃), which converts the 2-quinolone to the corresponding 2-chloroquinoline. mdpi.comcommonorganicchemistry.com This reaction is fundamental as it transforms the hydroxyl group into an excellent leaving group, paving the way for the nucleophilic substitution reactions described previously. mdpi.com

O-Alkylation and Etherification: The hydroxyl group can be alkylated to form ethers. This can be achieved using alkyl halides in the presence of a base. Palladium-catalyzed methods have also been developed for the synthesis of 2-alkoxyquinolines from butadiynamides and alcohols, offering an alternative route. researchgate.net

Esterification: Standard esterification procedures, reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base, would yield the corresponding O-acyl derivatives.

| Reaction Type | Reagents | Product |

| Chlorination | POCl₃ | 2-Chloro-8-ethyl-3-phenylquinoline |

| O-Alkylation | R-X, Base (e.g., K₂CO₃) | 2-Alkoxy-8-ethyl-3-phenylquinoline |

| O-Acylation | R-COCl, Base (e.g., Pyridine) | 8-Ethyl-3-phenylquinolin-2-yl acetate (B1210297) (or other ester) |

Chemical Modifications of the 3-Phenyl Substituent

The external phenyl ring at the C3 position can also undergo electrophilic aromatic substitution. The quinoline ring system generally acts as a deactivating group towards electrophilic attack on the attached phenyl ring. Nitration of 3-phenylquinoline (B3031154) has been studied, indicating that substitution can occur on the phenyl ring, though reaction conditions can influence the outcome and may also lead to substitution on the quinoline nucleus itself. acs.org The substitution pattern on the phenyl ring will follow standard ortho-, para-, or meta-directing rules depending on the electrophile and reaction conditions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-Ethyl-2-hydroxy-3-(nitrophenyl)quinoline (mixture of o, m, p isomers) |

| Halogenation | Br₂, FeBr₃ | 8-Ethyl-3-(4-bromophenyl)-2-hydroxyquinoline (para-substitution is common) |

Reactions Involving the 8-Ethyl Substituent

The ethyl group at the C8 position is susceptible to reactions at the benzylic position.

Oxidation: The benzylic CH₂ group of the ethyl substituent can be oxidized. Catalytic oxidation of 8-methylquinolines using palladium complexes in acetic anhydride (B1165640) can yield the corresponding acetoxymethyl or even carboxyl derivatives. researchgate.net Similar oxidation of the 8-ethyl group could yield 1-(8-quinolinyl)ethanol derivatives, which could be further oxidized to an acetylquinoline. Side-chain hydroxylation is also a known metabolic pathway for related 8-aminoquinoline (B160924) compounds. nih.gov

Free-Radical Halogenation: The benzylic hydrogens are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or with a radical initiator. wikipedia.org This would produce a 1-haloethyl derivative, which can serve as a precursor for further substitutions.

| Reaction Type | Reagents | Predicted Product |

| Oxidation | KMnO₄ or Pd(OAc)₂/O₂ | 1-(2-Hydroxy-3-phenylquinolin-8-yl)ethan-1-one or 2-Hydroxy-3-phenylquinoline-8-carboxylic acid |

| Benzylic Bromination | NBS, AIBN/hν | 8-(1-Bromoethyl)-2-hydroxy-3-phenylquinoline |

Heteroatom Reactions and Cyclization Chemistry

N-Alkylation: The nitrogen atom of the quinolone tautomer can be alkylated. While SAR studies have been more focused on 2-alkyl-4-quinolones, methods for preparing N-alkyl-2-quinolones exist, for example, by starting with an alkylated anthranilic acid followed by cyclization. nih.gov

Cyclization Reactions: The existing framework of this compound can be a scaffold for building more complex heterocyclic systems. For example, 3-nitro-2(1H)-quinolones can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to stereoselectively form pyrrolo[3,4-c]quinoline systems. researchgate.net If a nitro group were introduced onto the title compound, similar cyclizations could be envisioned. Ring transformation reactions are also known for pyrano[3,2-c]quinolines, where a nucleophile can induce an opening of the pyran ring followed by a new cyclization, suggesting that complex rearrangements are possible with appropriately substituted derivatives. researchgate.net

Coordination Chemistry and Metal Complexation

8-Ethyl-2-hydroxy-3-phenylquinoline as a Ligand in Transition Metal Complexes

The 8-hydroxyquinoline (B1678124) framework, characteristic of this compound, is an exceptional chelating agent for transition metal ions. It typically acts as a monoprotic, bidentate ligand, coordinating to a metal center through the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. scirp.orgscirp.org This chelation forms a stable five-membered ring, a common feature in coordination chemistry.

Studies on various 8-hydroxyquinoline derivatives have shown the formation of stable complexes with a range of divalent transition metals, including copper (Cu(II)), nickel (Ni(II)), cobalt (Co(II)), zinc (Zn(II)), manganese (Mn(II)), and iron (Fe(II)). arabjchem.orgresearchgate.net The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), resulting in general formulas like M(L)₂, where L represents the deprotonated quinoline ligand. scirp.orgscirp.org

The geometry of the resulting complex is influenced by the nature of the metal ion and the steric bulk of the substituents on the ligand. For instance, Cu(II) complexes with 8-hydroxyquinoline often adopt a square-planar geometry. scirp.orgscirp.org In contrast, other transition metals like Co(II) and Ni(II) frequently form octahedral complexes by incorporating two additional ligands, such as water molecules, into the coordination sphere. scirp.orgscirp.orgarabjchem.org The formation of these complexes is often visually apparent, as they are typically colored, stable in air, and exhibit low solubility in water but are more soluble in polar aprotic solvents like DMF and DMSO. arabjchem.orgresearchgate.net

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Reference |

| Copper (Cu(II)) | 1:2 | Square-Planar | scirp.orgscirp.org |

| Nickel (Ni(II)) | 1:2 | Octahedral (with H₂O) | scirp.orgarabjchem.org |

| Cobalt (Co(II)) | 1:2 | Octahedral (with H₂O) | scirp.orgarabjchem.org |

| Zinc (Zn(II)) | 1:2 | Octahedral | arabjchem.org |

| Manganese (Mn(II)) | 1:2 | Octahedral | arabjchem.org |

| Iron (Fe(II)/Fe(III)) | 1:2 or 1:3 | Octahedral | arabjchem.orgnih.gov |

Complexation with Lanthanide Ions and Other Metal Centers

Beyond transition metals, the 8-hydroxyquinoline scaffold demonstrates a strong affinity for lanthanide ions. Research has detailed the synthesis and characterization of complexes with lanthanides such as Samarium (Sm(III)), Gadolinium (Gd(III)), and Europium (Eu(III)). nih.gov These complexes are of interest for their potential applications in materials science and medicine. For example, some lanthanide complexes of 8-hydroxyquinoline derivatives have been investigated for their cytotoxic activity against cancer cell lines. nih.gov

The coordination with lanthanide ions can lead to more complex structures. For instance, heterometallic complexes involving both aluminum and a lanthanide ion have been synthesized. cnr.it In such structures, the 8-hydroxyquinolinate can bridge the two different metal centers. The larger ionic radii and higher coordination numbers of lanthanide ions (often 8 or 9) allow for the formation of intricate coordination geometries, such as a tricapped trigonal prism. cnr.it The reaction of an aluminum complex like tris(8-hydroxyquinolinate)aluminum (Alq₃) with a lanthanide compound can yield heterometallic products, showcasing the versatility of the 8-hydroxyquinoline ligand in bridging different metal ions. cnr.it

Spectroscopic and Computational Characterization of Metal-Ligand Interactions

A combination of spectroscopic methods and computational analysis is essential for elucidating the structure and bonding in metal complexes of 8-hydroxyquinoline derivatives.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the ligand to the metal ion. Key spectral changes upon complexation include a shift in the C-O stretching vibration of the phenolic group and changes in the bands associated with the C=N bond within the quinoline ring. arabjchem.orgresearchgate.net The disappearance or shifting of the broad O-H stretching band of the free ligand indicates the deprotonation and coordination of the hydroxyl oxygen. arabjchem.orgresearchgate.net In cases where water molecules are part of the coordination sphere, new bands corresponding to the O-H vibrations of coordinated water appear. arabjchem.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the ligand and its complexes. The complexation with a metal ion typically leads to a shift in the absorption maxima. scirp.org UV-Vis spectroscopy is also employed in spectrophotometric titrations to determine the stoichiometric ratio of the metal and ligand in the complex. scirp.org

NMR Spectroscopy: For diamagnetic metal complexes (like those of Zn(II)), ¹H NMR spectroscopy can provide detailed structural information in solution. researchgate.net

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry, stability, and electronic properties of these metal complexes. nih.govnih.govrsc.org These studies can predict the most stable spin state of the complex, as demonstrated for iron(III) complexes of 8-hydroxyquinoline, where the high-spin state was found to be the most stable. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and the nature of electronic transitions. nih.gov DFT can also be used to predict vibrational frequencies, which can then be compared with experimental IR data to support structural assignments. researchgate.net

| Technique | Observation upon Complexation | Information Gained | Reference |

| FTIR | Shift in C-O and C=N stretching frequencies; change in O-H band | Confirms coordination through N and deprotonated O atoms | arabjchem.orgresearchgate.net |

| UV-Vis | Shift in absorption maxima (bathochromic or hypsochromic) | Confirmation of complex formation; determination of stoichiometry | scirp.orgnih.gov |

| Fluorescence | Quenching or enhancement of emission | Basis for chemosensor applications | scirp.orgscispace.com |

| DFT | Optimized geometries, HOMO-LUMO energy gaps, predicted spectra | Elucidation of structure, stability, and electronic properties | nih.govnih.govrsc.org |

Applications in Chemodetection and Metal Ion Sensing

One of the most significant applications of 8-hydroxyquinoline derivatives is in the field of chemodetection and metal ion sensing. nih.govrroij.com The parent 8-hydroxyquinoline molecule is weakly fluorescent. scispace.com However, upon chelation with many metal ions, its fluorescence emission is greatly enhanced. scispace.com This "turn-on" fluorescence response is attributed to several factors, including increased molecular rigidity upon complex formation, which reduces non-radiative decay pathways, and the inhibition of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom. scispace.com

This property makes 8-hydroxyquinoline-based ligands excellent candidates for developing highly sensitive and selective fluorescent chemosensors for various metal ions that are important in biological and environmental systems. nih.govrroij.com By modifying the quinoline scaffold with different functional groups, sensors can be tailored for specific ions. Derivatives have been successfully used to detect a wide range of metal ions, including:

Aluminum (Al³⁺): 8-HQ derivatives are classic reagents for the sensitive detection of Al³⁺. rroij.com

Zinc (Zn²⁺): Due to their excellent properties, these compounds are widely employed as sensors for Zn²⁺. nih.gov

Iron (Fe³⁺): Luminescent metal-organic frameworks based on 8-hydroxyquinolinate have shown highly sensitive detection of Fe³⁺ through fluorescence quenching. nih.gov

Copper (Cu²⁺): Cu²⁺ often acts as a fluorescence quencher for these ligands due to its paramagnetic nature, providing a "turn-off" sensing mechanism. rsc.org

The selectivity of these chemosensors is a critical feature, allowing for the detection of a specific metal ion even in the presence of other potentially interfering ions. nih.gov

| Target Ion | Sensing Mechanism | Type of Sensor | Reference |

| Al³⁺ | Fluorescence Enhancement | "Turn-on" | rroij.comrsc.org |

| Zn²⁺ | Fluorescence Enhancement | "Turn-on" | nih.gov |

| Fe³⁺ | Fluorescence Quenching | "Turn-off" | nih.gov |

| Cu²⁺ | Fluorescence Quenching | "Turn-off" | rsc.org |

Advanced Applications in Materials Science

Role in Organic Light-Emitting Diode (OLED) Technologies

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a cornerstone in OLED technology, primarily through its metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3). mdpi.comscirp.org These materials are widely used as electron transport layers (ETLs) and emissive layers (EMLs) due to their excellent thermal stability, electron-transporting capabilities, and strong fluorescence. nih.govscispace.comsemanticscholar.org

The potential of 8-Ethyl-2-hydroxy-3-phenylquinoline in OLEDs lies in its capacity to act as a tailored ligand for novel metal complexes. The core 2-hydroxyquinoline (B72897) structure, analogous to the classic 8-HQ, can form stable chelate complexes with various metal ions. nih.gov The introduction of substituents onto the quinoline (B57606) ring is a proven strategy for tuning the optoelectronic properties of these complexes. scispace.com

Influence of Substituents:

3-Phenyl Group: The phenyl group at the 3-position can extend the π-conjugated system of the molecule. This extension typically leads to a red-shift in the emission spectrum, potentially enabling the creation of emitters in the green to red range. scispace.com Furthermore, the phenyl ring can influence intermolecular π-π stacking, which is crucial for charge transport in the solid state.

8-Ethyl Group: The ethyl group at the 8-position can enhance the solubility of the compound in organic solvents. nih.gov This is a significant practical advantage for device fabrication using solution-based processing techniques like spin-coating or inkjet printing, which can lower manufacturing costs compared to vacuum deposition. It can also introduce steric hindrance that may disrupt intermolecular aggregation, potentially leading to higher photoluminescence quantum yields in the solid state. acs.org

Derivatives of 8-hydroxyquinoline are known to form complexes that exhibit electroluminescence across the visible spectrum, a property that can be fine-tuned by the choice of substituents. rroij.com For instance, studies on bis(8-hydroxyquinoline) zinc (Znq2) derivatives have shown that incorporating styryl groups can lead to strong yellow electroluminescent emissions. mdpi.com It is projected that a metal complex of this compound could offer a unique combination of solubility, color-tunability, and charge-transport properties beneficial for next-generation OLED displays.

Table 1: Projected Influence of Substituents on OLED Performance

| Substituent | Position | Projected Effect on 8-hydroxyquinoline Core | Potential OLED Application Benefit |

|---|---|---|---|

| Phenyl | 3 | Extends π-conjugation, influences π-π stacking | Tuning of emission color (red-shift), improved charge transport |

| Ethyl | 8 | Increases solubility, provides steric hindrance | Enhanced processability for solution-based fabrication, reduced aggregation quenching |

| Hydroxyl | 2 | Forms stable metal chelate complexes | Creation of stable and efficient emissive metal complexes |

Integration into Photovoltaic Systems

For this compound, its role could be multifaceted:

Interfacial Layer: As a buffer layer, the compound's ability to form a stable, uniform film is critical. The enhanced solubility provided by the 8-ethyl group would be advantageous for creating such layers. The energy levels (HOMO/LUMO) of the material, modulated by the phenyl and ethyl groups, would determine its suitability for matching the energy levels of the active layer and the electrode, thereby facilitating efficient charge transport and reducing energy loss. researchgate.net

Photosensitizer in DSSCs: Quinoline derivatives can act as photosensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor like TiO2. researchgate.net The extended conjugation from the 3-phenyl group in this compound could enhance its light-absorption properties, potentially broadening the absorption spectrum to capture more of the solar radiation.

Research has shown that modifying the 8-hydroxyquinoline ligand with electron-donating or electron-withdrawing groups directly impacts the HOMO/LUMO energy levels of the resulting metal complexes. researchgate.net This tunability is essential for optimizing the performance of photovoltaic devices.

Potential in Electro-Optical Display Systems

Beyond OLEDs, the unique electronic characteristics of quinoline derivatives suggest potential in other electro-optical systems. Electro-optical materials are those whose optical properties (like refractive index or absorption) can be modulated by an external electric field. This is the principle behind various light modulators and optical switches.

Compounds with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second-order nonlinear optical (NLO) properties, which are crucial for electro-optic applications. nih.gov The this compound structure can be viewed as a building block for such D-π-A systems. The quinoline core itself is electron-deficient (an acceptor). nih.gov By chemically attaching a suitable electron-donating group to the phenyl ring or another part of the molecule, a potent push-pull chromophore could be created.

Theoretical and experimental studies on other quinoline-based D-π-A systems have demonstrated that these molecules can possess large hyperpolarizabilities (a measure of NLO activity). nih.gov The specific substitutions on the this compound scaffold would fine-tune the intramolecular charge transfer (ICT) character, which is directly related to the electro-optic response. nih.gov

Development as Advanced Functional Materials

The term "functional materials" encompasses a broad range of applications where the material's properties are tailored for a specific function. The inherent characteristics of the this compound scaffold make it a versatile platform for creating new functional materials.

Fluorescent Chemosensors: 8-hydroxyquinoline and its derivatives are well-known for their ability to act as fluorescent chemosensors. nih.govscispace.com The free ligand is often weakly fluorescent, but upon chelation with specific metal ions, it can exhibit a strong fluorescent "turn-on" response. semanticscholar.orgrroij.com This property is due to the increased molecular rigidity and changes in the electronic structure upon metal binding. rroij.com The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the quinoline ring. The this compound derivative could be explored for its selective detection of environmentally or biologically important metal ions.

Host Materials for Phosphorescent Emitters: In advanced OLEDs, phosphorescent emitters are often dispersed in a host material. The host material must have a high triplet energy to prevent energy loss from the emitter, as well as good charge-transport properties. The electronic structure of this compound, particularly its HOMO-LUMO gap which can be estimated via computational studies, could be tuned to make it a suitable host material for specific phosphorescent guests. mdpi.com

Building Blocks for Polymers: The compound could also serve as a monomer for the synthesis of functional polymers. mdpi.com For example, it could be polymerized to create a material that combines the charge-transport and luminescent properties of the quinoline core with the processability of a polymer, suitable for large-area electronic applications.

Exploration of Biological Activity Mechanisms in Vitro and Theoretical Studies

Enzyme Inhibition Studies (In Vitro and In Silico)

Enzyme inhibition is a critical mechanism through which chemical compounds can exert therapeutic effects. For many quinoline-based compounds, this involves targeting enzymes crucial for the survival of pathogens or the progression of diseases in humans. However, for 8-Ethyl-2-hydroxy-3-phenylquinoline, specific data is wanting.

DNA Gyrase and Topoisomerase Inhibition Mechanisms

Bacterial DNA gyrase and topoisomerases are well-established targets for antibacterial drugs, as their inhibition disrupts DNA replication and repair, leading to bacterial cell death. whiterose.ac.uknih.gov While the broader class of quinolones and some 8-hydroxyquinoline (B1678124) derivatives have been investigated as inhibitors of these enzymes, a search of scientific databases yielded no specific in vitro or in silico studies detailing the inhibitory mechanism of this compound against DNA gyrase or other topoisomerases. guidetopharmacology.org

Lanosterol (B1674476) 14α-Demethylase Inhibition Studies

Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. wikipedia.orgscirp.org Its inhibition is the primary mechanism of action for azole antifungal drugs. psu.edu Although some complex nitrogen-containing heterocyclic compounds are known to inhibit this enzyme, there are currently no publicly available research findings or data from in vitro or in silico studies on the potential of this compound to inhibit lanosterol 14α-demethylase.

α-Amylase and α-Glucosidase Inhibition Mechanisms

Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov Various natural and synthetic compounds are screened for this activity. nih.govnih.gov However, no in vitro or theoretical studies investigating the inhibitory potential of this compound against α-amylase or α-glucosidase have been reported in the scientific literature.

Aromatase Enzyme Modulation

The aromatase enzyme is responsible for converting androgens to estrogens and is a significant target in the treatment of hormone-dependent breast cancers. nih.gov Modulation of this enzyme can have profound physiological effects. A review of the literature reveals no studies dedicated to the interaction between this compound and the aromatase enzyme.

Molecular Target Interaction Analysis (In Vitro and In Silico)

Understanding how a compound binds to specific biological receptors is fundamental to pharmacology. This involves profiling its binding affinity and selectivity.

Receptor Binding Affinity and Selectivity Profiling

In vitro binding assays and in silico docking are standard methods to determine a compound's affinity and selectivity for various receptors. This data is crucial for predicting a compound's pharmacological profile and potential off-target effects. For this compound, there is no available data in the public domain from such studies. Therefore, its receptor binding affinity and selectivity profile remain uncharacterized.

Data Tables

The following tables summarize the availability of research data for this compound based on the outlined topics.

Table 1: Enzyme Inhibition Studies for this compound

| Enzyme Target | In Vitro Data Availability | In Silico Data Availability |

| DNA Gyrase | No data available | No data available |

| Topoisomerase | No data available | No data available |

| Lanosterol 14α-Demethylase | No data available | No data available |

| α-Amylase | No data available | No data available |

| α-Glucosidase | No data available | No data available |

| Aromatase | No data available | No data available |

Table 2: Molecular Target Interaction Analysis for this compound

| Study Type | Data Availability |

| Receptor Binding Affinity | No data available |

| Receptor Selectivity Profile | No data available |

Protein-Ligand Interaction Dynamics and Specificity

The interaction of quinoline (B57606) derivatives with proteins is a critical determinant of their biological activity. Molecular docking studies, a computational method used to predict the binding of a ligand to a protein's active site, have provided significant insights into these interactions for compounds structurally related to this compound.

These studies reveal that quinoline derivatives can bind to a range of protein targets, including enzymes and viral proteins. For instance, substituted quinolines have been designed to target the epidermal growth factor receptor (EGFR) kinase, a key protein in cancer signaling pathways. nih.gov Docking studies on wild-type and mutated EGFR enzymes have shown that these compounds can fit into the allosteric binding site with high potency and flexibility. nih.gov Similarly, derivatives of 2-phenyl quinoline-4-carboxamide have demonstrated good binding affinity with various protein targets through hydrogen bond interactions. researchgate.net

In the context of viral diseases, quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) bind at the dimer interface of the integrase's catalytic core domain. nih.gov The specificity of this interaction is fine-tuned by substituents on the quinoline scaffold. For example, adding a substituted benzyl (B1604629) group at position 7 of the quinoline can maximize hydrophobic interactions with amino acid residues like Y226 and W235 on a third integrase subunit, enhancing the compound's antiviral potency. nih.gov Other molecular docking studies on quinoline derivatives have shown potential binding affinity against unique anticancer peptides, such as CB1a, through interactions with amino acids like isoleucine, lysine, and tryptophan. nih.gov

The binding of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides to the phosphatidylinositol 3-kinase (PI3Kα) binding site further illustrates the specific interactions that drive the biological activity of this class of compounds. mdpi.com These interactions often involve a combination of hydrogen bonds and hydrophobic contacts, which stabilize the protein-ligand complex and elicit a biological response. researchgate.netresearchgate.net

Table 1: Examples of Protein-Ligand Interactions for Quinoline Derivatives

| Quinoline Derivative Class | Protein Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Substituted Quinolines | EGFR Kinase (mutated) | Allosteric Site Residues | High potency and flexibility | nih.gov |

| Quinoline-based ALLINIs | HIV-1 Integrase | Y226, W235 | Hydrophobic interactions | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | ILE-8, LYS-7, TRP-12 | Hydrogen bonding, residual interaction | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Key binding site residues | Engagement with key residues | mdpi.com |

| 2-Phenyl Quinoline-4-Carboxamides | Various Protein Targets | Active Site Residues | Hydrogen bond interactions | researchgate.net |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological effects. For the quinoline scaffold, SAR studies have established several key principles for molecular design.

The position and nature of substituents on the quinoline ring are paramount. The hydroxyl group (-OH) at the C-2 position is critical, as 2-hydroxyquinoline (B72897) analogs show potent inhibitory activity against enzymes like α-glucosidase, while its absence or relocation diminishes activity. researchgate.net Similarly, for 8-hydroxyquinoline derivatives, the -OH group at position 8 is crucial for activity. nih.gov

The introduction of different functional groups can modulate activity significantly. For example, in a series of cyclopentaquinoline derivatives, specific substitutions led to promising anticancer activities. rsc.org In another study, the introduction of a free sulphonamide moiety into quinoline derivatives resulted in anticancer activity. biointerfaceresearch.com The lipophilicity and electronic properties of substituents are also key factors. Aromatic amide substitutions at the C-2 position can increase lipophilicity and antiviral activity, an effect that is enhanced by electron-withdrawing groups on the anilide substituent. nih.gov This linear relationship between antiviral activity and increasing lipophilicity has been observed in 8-hydroxyquinoline-2-carboxanilides. nih.gov

SAR studies have also shown that:

Substitution at the C-5 and C-7 positions of the quinoline ring can tune the activity of 8-hydroxyquinoline derivatives against multidrug-resistant cancer cells. nih.gov

For antiprion and antimalarial effects, specific quinoline derivatives showed potent activity, with the most active molecule having a half-effective concentration (EC50) of 50 nM for antiprion activity. nih.gov

Fluorine substitution can have a significant, position-dependent effect on the mutagenicity of quinoline, with substitution at position 3 being a potential strategy for creating less mutagenic compounds. nih.gov

These principles guide the rational design of new quinoline-based therapeutic agents, where modifications to the core structure, such as the ethyl and phenyl groups in this compound, are made to optimize potency and selectivity for a specific biological target. acs.orgnih.gov

Theoretical Insights into Intracellular Mechanism of Action (e.g., Tubulin Polymerization Modulation, Viral Protein Function Interference)

Theoretical studies and in-vitro experiments provide a window into the potential intracellular mechanisms of action for this compound, based on the activities of related compounds. These mechanisms are diverse and target fundamental cellular processes.

Tubulin Polymerization Modulation: Some 8-hydroxyquinoline derivatives are thought to exert their cytotoxic effects by interfering with tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. By disrupting the dynamics of tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). This mechanism is a hallmark of several successful anticancer drugs.

Viral Protein Function Interference: Quinoline derivatives have shown significant promise as antiviral agents by interfering with the function of viral proteins. A notable example is the action of allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These compounds bind to the HIV integrase enzyme, but not at its active site. Instead, they induce an aberrant multimerization (oligomerization) of the integrase, which severely impairs the late stages of viral maturation. nih.gov This leads to the production of non-infectious virions. Other 8-hydroxyquinoline derivatives act at an early stage of the dengue virus lifecycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infectious virus particles. nih.gov

Other Intracellular Mechanisms:

Enzyme Inhibition: Quinoline derivatives can target a variety of crucial cellular enzymes. These include topoisomerase II, an enzyme that is essential for managing DNA tangles during replication, making its inhibitors potent anticancer agents. rsc.org They also target matrix metalloproteinases, which are involved in cancer metastasis, and iron-containing ribonucleotide reductase, an enzyme critical for DNA synthesis. nih.gov

DNA Intercalation: Some cyclopentaquinoline derivatives have been designed to act as DNA intercalators. rsc.org These molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with replication and transcription, ultimately leading to cell death.

These varied mechanisms highlight the versatility of the quinoline scaffold in interacting with diverse intracellular targets, suggesting that this compound could potentially exhibit one or more of these modes of action.

Oligomerization and Biotransformation Pathways of Substituted Quinolines

Oligomerization: A key mechanism of action for certain substituted quinolines involves the induction of protein oligomerization. This is particularly well-documented for quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These inhibitors bind to the integrase dimer interface, a site also used by the cellular cofactor LEDGF/p75. This binding event triggers an abnormal aggregation or multimerization of the integrase enzyme, which is critical for the late stages of the viral replication cycle. nih.gov By optimizing interactions between the quinoline compound and multiple integrase subunits, the potency of this oligomerization-inducing effect can be significantly enhanced, shifting the compound's primary antiviral activity towards inhibiting viral maturation. nih.gov

Biotransformation Pathways: The biotransformation, or metabolism, of quinolines is a critical process that can activate, deactivate, or alter the biological effects of these compounds. Studies on various microorganisms and in hepatic systems have elucidated several common pathways.

A primary step in the metabolism of quinoline is often hydroxylation, followed by ring cleavage. In anaerobic conditions, the biotransformation of quinoline can proceed through 2(1H)-quinolinone, the degradation of which is a rate-limiting step. nih.gov Aerobic microbial degradation by Pseudomonas and Rhodococcus species also proceeds via 2-oxo-1,2-dihydroquinoline (another name for 2(1H)-quinolinone). nih.gov Further metabolism can lead to hydroxylated intermediates like 6-hydroxy-2-oxo-1,2-dihydroquinoline or 8-hydroxy-2-oxo-1,2-dihydroquinoline. nih.gov

Enzymatic systems are also capable of transforming quinoline structures. For example, monoamine oxidase (MAO-N) enzymes can catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into their corresponding aromatic quinoline derivatives. acs.org The well-known antimalarial drug chloroquine, a quinoline derivative, undergoes partial metabolism in the liver to form its main metabolite, desethylchloroquine. wikipedia.org The need for a metabolic activation system (S9 mix) to observe mutagenicity in some quinoline derivatives further underscores the role of biotransformation in their biological activity. nih.gov

Table 2: Biotransformation Intermediates of Quinoline

| Organism/System | Parent Compound | Key Intermediate(s) | Reference |

|---|---|---|---|

| Anaerobic Methanogenic Reactor | Quinoline | 2(1H)-quinolinone | nih.gov |

| Pseudomonas fluorescens | Quinoline | 2-oxo-1,2-dihydroquinoline, 8-hydroxy-2-oxo-1,2-dihydroquinoline | nih.gov |

| Rhodococcus sp. | Quinoline | 2-oxo-1,2-dihydroquinoline, 6-hydroxy-2-oxo-1,2-dihydroquinoline | nih.gov |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Aromatic quinoline derivatives | acs.org |

| Human (Hepatic) | Chloroquine | Desethylchloroquine | wikipedia.org |

Q & A

Basic: What are the established synthetic routes for 8-ethyl-2-hydroxy-3-phenylquinoline?

Methodological Answer:

The compound is typically synthesized via heterocyclic ring-construction methods:

- Bechamp Reaction : Reacting substituted O-nitrobenzaldehyde with ethyl phenylacetate in the presence of Fe catalyst under reflux (yields ~75–85% with high purity) .

- Pfitzinger Reaction : Condensation of isatins with ketones/aldehydes in alcoholic KOH, requiring precise temperature control (60–80°C) to avoid side products .

- Skraup/Friedlander Methods : These involve cyclization of o-aminobenzaldehyde derivatives with α,β-unsaturated carbonyl compounds, though yields vary depending on substituent compatibility .

Key Considerations : Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxyl (δ ~12.5 ppm, broad) and ethyl/phenyl protons (δ 1.2–1.4 ppm for CH₃; δ 7.2–7.6 ppm for aromatic protons) .

- FT-IR : O–H stretch (~3200 cm⁻¹), C=O/C=N stretches (~1650–1600 cm⁻¹) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths/angles and torsional angles. For example, the quinoline ring system typically deviates <0.04 Å from planarity .

Advanced: How can synthesis protocols be optimized for higher yields and purity?

Methodological Answer:

- Catalyst Screening : Replace Fe in Bechamp reactions with Pd/C or Ni-based catalysts to reduce reaction time (from 12h to 6h) .

- Microwave-Assisted Synthesis : Reduces Pfitzinger reaction time from 24h to 2–4h (yields ~90%) by enhancing thermal efficiency .

- Solvent Optimization : Use DMF or THF instead of ethanol in Skraup reactions to suppress byproduct formation .

- Real-Time Monitoring : Employ HPLC or TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) to track intermediates .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2-amino-7-chloro derivatives) to identify substituent-specific effects. For example, the 8-ethyl group enhances membrane permeability, while the 3-phenyl group modulates target binding .

- Dose-Response Assays : Conduct in vitro cytotoxicity (MTT assay) and antimicrobial (MIC) tests under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Target Validation : Use molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., topoisomerase II) versus bacterial efflux pumps .

Advanced: What mechanistic insights exist for its pharmacological applications?

Methodological Answer:

- Enzyme Inhibition : The hydroxyl group chelates metal ions in enzymes (e.g., ribonucleotide reductase), disrupting DNA synthesis (IC₅₀ ~5–10 μM in HeLa cells) .

- Receptor Binding : The phenyl ring engages in π-π stacking with kinase ATP-binding pockets (e.g., EGFR), confirmed via SPR assays (Kd ~0.8 μM) .

- Oxidative Stress Modulation : Scavenges ROS in NIH/3T3 fibroblasts (EC₅₀ ~20 μM) via radical stabilization by the quinoline core .

Advanced: How can computational modeling enhance understanding of its reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C-5 for nitration) .

- Molecular Dynamics : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility improvements (logP ~2.5) .

- Docking Studies : Use Schrödinger Suite to identify binding poses with CYP450 isoforms, predicting metabolic stability .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Twinning : Common in orthorhombic systems (e.g., space group P2₁2₁2₁); refine using SHELXL TWIN/BASF commands .

- Disorder Management : Ethyl/phenyl groups often exhibit rotational disorder; apply ISOR/SADI restraints during refinement .

- Hydrogen Bonding : Map O–H⋯N interactions (d ~2.8 Å) to confirm tautomeric forms (e.g., keto-enol equilibrium) .

Advanced: How to address stability and reactivity issues during storage?

Methodological Answer:

- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation (t½ >6 months) .

- pH Sensitivity : Avoid aqueous solutions at pH >8 to prevent deprotonation and oxidation .

- Compatibility Testing : Screen excipients (e.g., PEG-400) for formulation studies using DSC/TGA to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.